3-(Aminomethyl)oxetan-3-ol

Carboxylic acid bioisostere pKa PAMPA permeability

3-(Aminomethyl)oxetan-3-ol (CAS 1305208-47-2, synonym 3-hydroxy-3-aminomethyloxetane) is a C4H9NO2 3,3-disubstituted oxetane building block bearing both a primary aminomethyl (-CH2NH2) and a tertiary hydroxyl (-OH) substituent on the oxetane ring. With a molecular weight of 103.12 g/mol, topological polar surface area (TPSA) of 55.48 Ų, and a computed LogP of -1.29, it presents a compact, highly polar scaffold with two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA).

Molecular Formula C4H9NO2
Molecular Weight 103.121
CAS No. 1305208-47-2
Cat. No. B597944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)oxetan-3-ol
CAS1305208-47-2
Molecular FormulaC4H9NO2
Molecular Weight103.121
Structural Identifiers
SMILESC1C(CO1)(CN)O
InChIInChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2
InChIKeyVJXPRLZGWQAQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)oxetan-3-ol (CAS 1305208-47-2): Core Physicochemical Profile and Procurement-Relevant Identity


3-(Aminomethyl)oxetan-3-ol (CAS 1305208-47-2, synonym 3-hydroxy-3-aminomethyloxetane) is a C4H9NO2 3,3-disubstituted oxetane building block bearing both a primary aminomethyl (-CH2NH2) and a tertiary hydroxyl (-OH) substituent on the oxetane ring . With a molecular weight of 103.12 g/mol, topological polar surface area (TPSA) of 55.48 Ų, and a computed LogP of -1.29, it presents a compact, highly polar scaffold with two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) . The compound is commercially available at purities of 95–98% from multiple suppliers and is supplied as a hygroscopic solid requiring storage under inert atmosphere at 2–8°C [1].

Why Generic Oxetane or Amino Alcohol Building Blocks Cannot Replace 3-(Aminomethyl)oxetan-3-ol in Rational Design


The combination of a 3-hydroxy group and a 3-aminomethyl group on the same oxetane ring produces a unique hydrogen-bonding and ionization profile that cannot be replicated by simple oxetane amines (e.g., 3-(aminomethyl)oxetane, CAS 6246-05-5) or oxetane alcohols (e.g., oxetan-3-ol, CAS 7748-36-9) used in isolation . The 3-hydroxy substituent elevates the predicted pKa to approximately 13.7, effectively eliminating carboxylic acid-like acidity while retaining hydrogen bond donor capacity—a signature feature of the oxetan-3-ol class as a carboxylic acid bioisostere [1]. Simultaneously, the aminomethyl group provides a reactive primary amine handle for amide coupling, reductive amination, or urea formation, enabling direct incorporation into drug-like scaffolds without additional protection/deprotection steps . Substituting this compound with 3-(aminomethyl)oxetane (which lacks the 3-OH) forfeits the carboxylic acid bioisostere character; replacing it with oxetan-3-ol (which lacks the aminomethyl) forfeits the conjugation-ready amine handle. The quantifiable consequences of these structural differences are documented in the evidence items below.

Quantitative Differentiation Evidence for 3-(Aminomethyl)oxetan-3-ol Against Closest Structural Analogs


pKa Elevation of >7 Orders of Magnitude vs. Carboxylic Acid: Enabling Neutral Passive Permeability at Physiological pH

When the oxetan-3-ol moiety replaces a carboxylic acid, the experimental pKa shifts from approximately 4.5 (typical for arylpropionic acids such as phenylpropionic acid 1) to >12 (oxetan-3-ol derivative 3, beyond the assay detection limit) [1]. Even the most acidic oxetane-derived congener in the series, the sulfone derivative 6, exhibits a pKa of approximately 9.3 [1]. This pKa elevation means that at physiological pH 7.4, the oxetan-3-ol-bearing molecule remains >99.9% neutral, whereas the corresponding carboxylic acid is >99.9% ionized [1]. The direct consequence is a measurable increase in passive membrane permeability: in the PAMPA assay, oxetan-3-ol derivative 3 and thietane analogs 4–6 were among the most permeable derivatives when compared to 33 other carboxylic acid surrogate structures built on the same phenylpropionic acid template [1].

Carboxylic acid bioisostere pKa PAMPA permeability CNS drug design

Hydrogen Bond Acidity Retention Despite pKa Elevation: Keq Within 2 Orders of Magnitude of Carboxylic Acid

A critical concern when replacing a carboxylic acid is the loss of hydrogen bond donor (HBD) capacity at the target binding site. Lassalas et al. quantified HBD acidity using a colorimetric pyrazinone HB acceptor assay [1]. Carboxylic acid 1 exhibited at least 8 orders of magnitude greater acidity (pKa difference) than oxetan-3-ol 3, yet the equilibrium constant (Keq) for hydrogen bonding to the fluorescent acceptor differed by less than 2 orders of magnitude [1]. Specifically, the Keq values for compounds 3–6 were significantly higher than that of simple alcohol 16, confirming that the four-membered heterocycle itself contributes to HB-donating ability beyond what a typical alcohol would provide [1]. This uncoupling of Brønsted acidity from HB donor capacity is a distinguishing feature of the oxetan-3-ol class.

Hydrogen bond donor Keq Colorimetric HB assay Bioisostere validation

Dual COX/5-LOX Inhibitory Profile: Ibuprofen-Oxetane Analog 7 Gains 5-LOX Activity Absent in Parent Ibuprofen

In the RBL-1 cell assay, the oxetan-3-ol ibuprofen analog 7 inhibited both COX-derived prostaglandin (PGD₂/PGE₂) and 5-LOX-derived leukotriene (LTB₄) biosynthesis, whereas the parent carboxylic acid ibuprofen (2) inhibited only the COX pathway [1]. Tetrazole (17) and cyclopentane-1,3-dione (18) carboxylic acid bioisosteres also failed to inhibit 5-LOX [1]. Compounds 7, 9 (sulfoxide), and 10 (sulfone) all inhibited both pathways, with 9 and 10 exhibiting balanced dual inhibition in the micromolar range [1]. This gain of 5-LOX activity is a direct consequence of the oxetan-3-ol bioisosteric replacement and is not observed with several other common carboxylic acid surrogates [1].

Cyclooxygenase 5-lipoxygenase dual inhibitor ibuprofen bioisostere eicosanoid

Lipophilicity Control: LogP Reduction of ~1.6 Units vs. 3-(Aminomethyl)oxetane via the 3-Hydroxyl Group

The presence of the 3-hydroxyl group in 3-(aminomethyl)oxetan-3-ol substantially reduces lipophilicity compared to the des-hydroxy analog 3-(aminomethyl)oxetane (CAS 6246-05-5). ChemScene reports a computed LogP of -1.29 for 3-(aminomethyl)oxetan-3-ol , while 3-(aminomethyl)oxetane has a reported LogP of approximately 0.29 (ACD/LogP) or -1.10 depending on the calculation method [1]. The TPSA also increases from 35.25 Ų (3-(aminomethyl)oxetane) to 55.48 Ų [1]. This represents a meaningful shift for medicinal chemists optimizing within a property window: the hydroxylated compound is more hydrophilic, has lower predicted membrane permeability, but higher aqueous solubility and potentially lower metabolic clearance due to reduced lipophilicity-driven CYP binding.

LogP lipophilicity TPSA physicochemical optimization

Aqueous Solubility Enhancement via Oxetane-for-gem-Dimethyl Substitution: 4- to >4000-Fold Increases Demonstrated Across Structural Contexts

Wuitschik et al. (2010) demonstrated that replacement of a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4,000 while simultaneously reducing the rate of metabolic degradation in human liver microsomes in most cases studied [1]. This class-level finding applies directly to 3,3-disubstituted oxetane building blocks including 3-(aminomethyl)oxetan-3-ol, where the oxetane ring replaces what would otherwise be a gem-dimethyl or carbonyl motif at the equivalent position. The magnitude of the solubility enhancement is context-dependent but was validated across multiple chemotypes in the original study [1]. A 2023 review confirmed that this solubility enhancement, combined with reduced metabolic clearance, remains a primary driver for oxetane incorporation in preclinical drug candidates [2].

Aqueous solubility gem-dimethyl replacement metabolic stability oxetane bioisostere

Amino-Oxetane Conformational Preference: Gauche Torsion Angle Mimics Sulfonamide Topology, Not Amide Topology

A 2025 matched molecular pair study of 12 3-aryl-3-amino-oxetane and benzamide pairs revealed that while amino-oxetanes maintain comparable H-bond acceptor and donor capabilities to amides, their preferred torsion angle adopts a gauche conformation that makes them topologically more similar to sulfonamides than to amides [1]. Crystal structure analysis confirmed alternative exit vectors through introduction of the oxetane ring, with significantly lower rotational barriers that allow flexible accommodation of binding sites [1]. Across the surveyed properties (pH stability, solubility, lipophilicity, clearance, permeability), amino-oxetanes exhibited broadly comparable profiles to amides while providing slightly increased solubility, and substantially greater solubility than amides at low pH due to amine protonation [1][2]. The amino-oxetane motif also offers significant reduction of amine basicity compared to a benzylamine [1].

Conformational analysis gauche preference sulfonamide bioisostere exit vector crystal structure

High-Impact Research and Industrial Application Scenarios for 3-(Aminomethyl)oxetan-3-ol (CAS 1305208-47-2)


CNS-Penetrant Carboxylic Acid Bioisostere Programs

Programs developing CNS-targeted anti-inflammatory or neuroprotective agents where the lead compound contains a carboxylic acid that limits brain penetration. Replace the carboxylic acid with 3-(aminomethyl)oxetan-3-ol as the bioisosteric scaffold. The pKa shift from ~4.5 to >12 ensures the molecule remains neutral at physiological pH, enabling passive blood-brain barrier penetration, as demonstrated by the superior PAMPA permeability of oxetan-3-ol derivatives vs. carboxylic acids [1]. The retained hydrogen bond donor capacity (Keq within 2 orders of magnitude of COOH) maintains target engagement [1].

Dual COX/5-LOX Anti-Inflammatory Drug Discovery

NSAID optimization campaigns seeking to engineer dual COX/5-LOX inhibition to reduce gastrointestinal toxicity. The oxetan-3-ol ibuprofen analog 7 uniquely gains 5-LOX inhibitory activity that is absent in ibuprofen itself and in tetrazole or cyclopentane-1,3-dione bioisosteres [1]. Medicinal chemists can use 3-(aminomethyl)oxetan-3-ol as the core building block to elaborate diverse analogs via the aminomethyl handle, screening for balanced dual inhibition as observed with oxetane sulfoxide and sulfone derivatives 9 and 10 [1].

Solubility-Limited Lead Optimization via gem-Dimethyl Replacement

Lead series where poor aqueous solubility (<10 µg/mL) limits oral absorption or formulation. Substitute the gem-dimethyl or cyclopropyl motif with the oxetane ring of 3-(aminomethyl)oxetan-3-ol. Class-level evidence from Wuitschik et al. (2010) demonstrates 4- to >4,000-fold solubility gains with concomitant metabolic stability improvement in human liver microsomes [2]. The aminomethyl group provides a conjugation handle for parallel library synthesis, enabling rapid SAR exploration around the solubilized core.

Sulfonamide or Amide Topological Replacement in Kinase Inhibitor Scaffolds

Kinase inhibitor programs where the hinge-binding motif or solvent-exposed region contains a benzamide or sulfonamide that contributes to poor solubility or metabolic liability. The amino-oxetane motif, accessed via 3-(aminomethyl)oxetan-3-ol, provides a gauche conformational preference that better mimics sulfonamide geometry than amide geometry, while maintaining comparable lipophilicity and permeability profiles [3]. The tertiary alcohol at the oxetane 3-position adds an additional H-bond donor/acceptor that can be exploited for target interactions or for modulating physicochemical properties without increasing molecular weight beyond 103 Da .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminomethyl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.